![molecular formula C18H14INO2 B12616212 6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one CAS No. 887647-05-4](/img/structure/B12616212.png)
6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by the presence of an iodine atom at the 6th position, a methylamino group attached to a phenyl ring, and a vinyl group at the 2nd position of the benzopyran core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Iodination: Introduction of the iodine atom at the 6th position of the benzopyran core using iodine and an oxidizing agent.
Vinylation: Formation of the vinyl group at the 2nd position through a Heck reaction, involving a palladium catalyst and a suitable base.
Methylamination: Introduction of the methylamino group via nucleophilic substitution using methylamine
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield dihydro derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as potassium carbonate
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives of the parent compound.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Material Science: Used in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.
Biological Studies: Employed in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of 6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of programmed cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Iodo-2-{2-[4-(dimethylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one
- 6-Iodo-2-{2-[4-(ethylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one
- 6-Iodo-2-{2-[4-(propylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one
Uniqueness
6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted research in medicinal chemistry and material science .
Eigenschaften
CAS-Nummer |
887647-05-4 |
|---|---|
Molekularformel |
C18H14INO2 |
Molekulargewicht |
403.2 g/mol |
IUPAC-Name |
6-iodo-2-[2-[4-(methylamino)phenyl]ethenyl]chromen-4-one |
InChI |
InChI=1S/C18H14INO2/c1-20-14-6-2-12(3-7-14)4-8-15-11-17(21)16-10-13(19)5-9-18(16)22-15/h2-11,20H,1H3 |
InChI-Schlüssel |
CAWFNCMPSJMIQH-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=C(C=C1)C=CC2=CC(=O)C3=C(O2)C=CC(=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


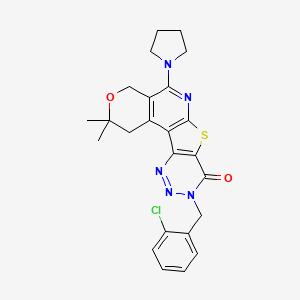
![1,4-Dioxaspiro[4.5]decane-8-methanamine, 8-(3-chlorophenyl)](/img/structure/B12616131.png)
![3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12616138.png)
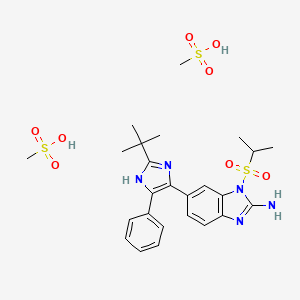
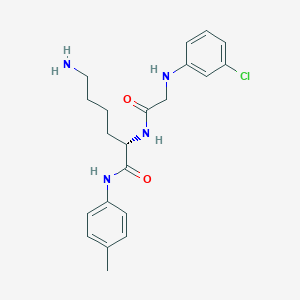
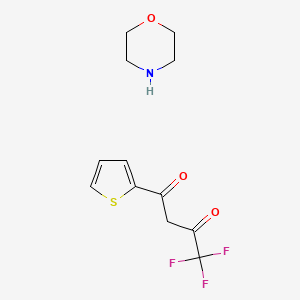
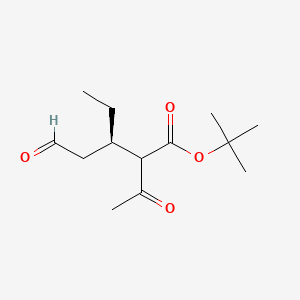
![1-[6-(Methanesulfonyl)pyridin-3-yl]piperazine](/img/structure/B12616183.png)
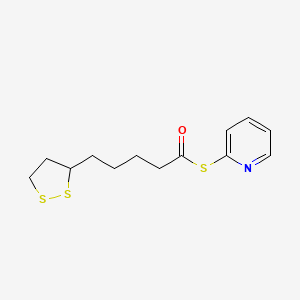
![Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12616192.png)

![Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy-](/img/structure/B12616201.png)
![2,4-Dichloro-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12616206.png)

